5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
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Overview
Description
5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a compound with the molecular formula C5H5N3OS . It has a molecular weight of 155.18 g/mol . The compound is also known by other names such as 3-methyl-4-thiocyanatoisoxazol-5-amine and (5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate .
Molecular Structure Analysis
The structure of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . These rings can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate are not available, oxazole derivatives in general are known to interact with various biological systems through weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.18 g/mol, an exact mass of 155.01533297 g/mol, and a monoisotopic mass of 155.01533297 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its topological polar surface area is 101 Ų .Scientific Research Applications
Synthesis of Bicyclic Enaminals 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate plays a role in the synthesis of bicyclic enaminals such as 6-methylidenehexahydro-2H-pyrrolo[2,1-b][1,3]oxazines, 5-methylidenehexahydropyrrolo[2,1-b]oxazoles, and 5-methylidenehexahydropyrrolo[2,1-b]thiazoles. These compounds are formed through the reaction of alk-4-ynals with aliphatic amino alcohols or 2-aminoethanethiol in a system using DMSO-KOH. This process involves the creation of equilibrium mixtures of corresponding imines and monocyclic aminals, followed by 5-exodig-cyclization catalyzed by a superbasic system (Gvozdev, Shavrin, & Nefedov, 2014).
Synthesis of 1,3-Oxazole Derivatives The compound is also involved in the synthesis of 1,3-oxazole derivatives, which show promise in photophysical studies and nonlinear optical behaviors. A study synthesized new 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones and studied their third-order nonlinear optical properties. These derivatives exhibited excellent optical limiting behavior at 532 nm, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Murthy et al., 2013).
Synthesis of Heterocyclic Compounds Furthermore, 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is used in the synthesis of various heterocyclic compounds. These heterocycles are of great interest due to their wide range of properties and the potential to create biologically active substances. The synthesis of S-derivatives of heterocyclic compounds has been explored for their physical, chemical, and biological properties, indicating the significance of these derivatives in the development of drugs and other biologically active substances (Fedotov & Hotsulia, 2021).
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated for the development of novel compounds which show favorable biological activities . The future directions in this field may involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, are known to have a wide spectrum of biological activities .
Mode of Action
It is known that oxazoles are important biological scaffolds present within many natural products . The compound might interact with its targets through the oxazole ring, which is a common structural motif in many biologically active compounds .
Biochemical Pathways
Oxazole derivatives are known to play a significant role in various biological activities . The compound might affect these pathways through its interaction with the biological targets.
Pharmacokinetics
The compound’s molecular weight (15518) and formula (C5H5N3OS) suggest that it might have good bioavailability .
Result of Action
Given the biological activities associated with oxazole derivatives, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRWIISVYKWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1SC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587957 |
Source
|
Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
CAS RN |
140454-86-0 |
Source
|
Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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